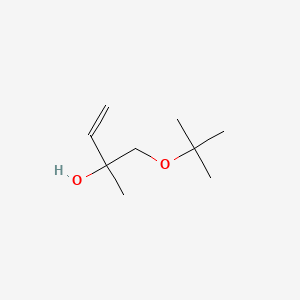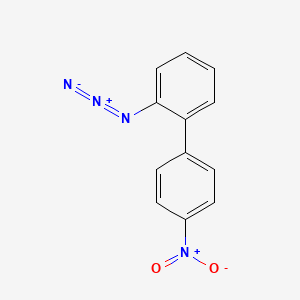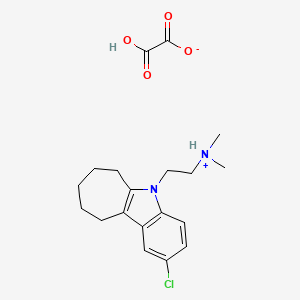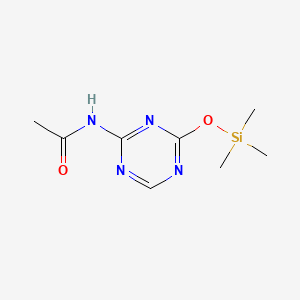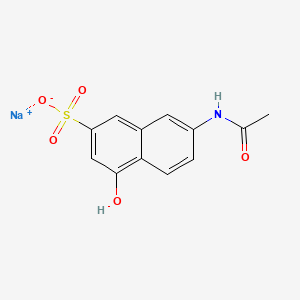
Sodium 2-acetamido-5-hydroxynaphthalene-7-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-acetamido-5-hydroxynaphthalene-7-sulphonate is a chemical compound with the molecular formula C12H11NO5SNa and a molecular weight of 304.27 g/mol. It is also known by other names such as 4-Hydroxy-7-(acetylamino)-2-naphthalenesulfonic acid sodium salt. This compound is characterized by its naphthalene ring structure, which is substituted with acetamido and hydroxyl groups, as well as a sulphonate group in the sodium salt form.
Vorbereitungsmethoden
The synthesis of Sodium 2-acetamido-5-hydroxynaphthalene-7-sulphonate typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the acetylation of 5-amino-2-hydroxynaphthalene-7-sulphonic acid, followed by neutralization with sodium hydroxide.
Reaction Conditions: The acetylation reaction is usually carried out in the presence of acetic anhydride and a catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production methods may involve large-scale acetylation and neutralization processes, with careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Sodium 2-acetamido-5-hydroxynaphthalene-7-sulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones under oxidative conditions.
Reduction: The compound can undergo reduction reactions, particularly at the acetamido group, to form amine derivatives.
Substitution: The sulphonate group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products: Major products formed from these reactions include quinones, amine derivatives, and substituted naphthalene compounds.
Wissenschaftliche Forschungsanwendungen
Sodium 2-acetamido-5-hydroxynaphthalene-7-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is utilized in biochemical assays and as a staining agent in microscopy.
Industry: The compound is employed in the production of specialty chemicals and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of Sodium 2-acetamido-5-hydroxynaphthalene-7-sulphonate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their activity and function.
Pathways Involved: It may influence biochemical pathways related to oxidation-reduction reactions and protein modification.
Vergleich Mit ähnlichen Verbindungen
Sodium 2-acetamido-5-hydroxynaphthalene-7-sulphonate can be compared with other similar compounds:
Similar Compounds: Compounds such as 2-naphthol, 5-amino-2-hydroxynaphthalene-7-sulphonic acid, and 4-hydroxy-7-nitro-2-naphthalenesulfonic acid share structural similarities.
Uniqueness: The presence of both acetamido and hydroxyl groups, along with the sulphonate group in the sodium salt form, makes this compound unique in its reactivity and applications.
Eigenschaften
CAS-Nummer |
42360-29-2 |
|---|---|
Molekularformel |
C12H10NNaO5S |
Molekulargewicht |
303.27 g/mol |
IUPAC-Name |
sodium;7-acetamido-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C12H11NO5S.Na/c1-7(14)13-9-2-3-11-8(4-9)5-10(6-12(11)15)19(16,17)18;/h2-6,15H,1H3,(H,13,14)(H,16,17,18);/q;+1/p-1 |
InChI-Schlüssel |
ZTPFCTXEVJLMHG-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)NC1=CC2=CC(=CC(=C2C=C1)O)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrrolo[2,3-b]indole-1,2(2H)-dicarboxylicacid,3,3a,8,8a-tetrahydro-,dimethyl ester,[2r-(2a,3ab,8ab)]-(9ci)](/img/structure/B13740230.png)

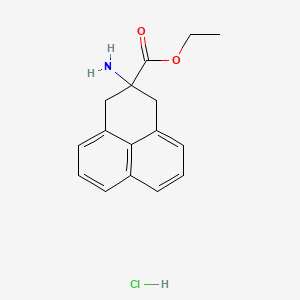

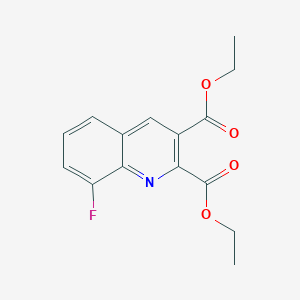
![6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline;methyl sulfate](/img/structure/B13740250.png)
![4-Thiazolidinone, 3-ethyl-5-[1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B13740255.png)
